(2,6-Dichloro-benzyl)-isopropyl-amine

Enzyme Inhibition Copper Amine Oxidases Structure-Activity Relationship

SAR campaigns for copper amine oxidases (CAOs) are compromised by off-target binding from generic benzylamine analogs. This 2,6-dichloro-substituted benzylamine derivative delivers the precise steric and hydrophobic profile required for selective CAO inhibition. - **Core Application**: Selective probe for BAO/DAO/LO isoforms. - **Key Differentiator**: 2,6-Dichlorobenzyl pharmacophore validated for GPCR H3 affinity. - **Quality Assurance**: Well-characterized, 97%+ purity minimizes experimental variability.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12
CAS No. 940195-21-1
Cat. No. B2996458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloro-benzyl)-isopropyl-amine
CAS940195-21-1
Molecular FormulaC10H13Cl2N
Molecular Weight218.12
Structural Identifiers
SMILESCC(C)NCC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C10H13Cl2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
InChIKeyXRJNKHAQOXASHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dichloro-benzyl)-isopropyl-amine: Compound Overview


(2,6-Dichloro-benzyl)-isopropyl-amine (CAS 940195-21-1) is a synthetic, 2,6-dichloro-substituted benzylamine derivative with the molecular formula C₁₀H₁₃Cl₂N and a molecular weight of 218.12 g/mol [1]. It is structurally characterized by a 2,6-dichlorobenzyl core linked to an isopropylamine group [1]. This compound is primarily investigated as a research tool, belonging to a class of molecules studied as reversible, selective inhibitors of copper-containing amine oxidases (CAOs) . It is offered by various chemical suppliers as a building block or research intermediate .

1 CAO substrate selectivity probe
2 GPCR pharmacophore building block
3 Defined commercial purity grade for SAR

Why (2,6-Dichloro-benzyl)-isopropyl-amine Cannot Be Substituted


The specific 2,6-dichloro substitution pattern on the benzyl ring of (2,6-Dichloro-benzyl)-isopropyl-amine is a critical determinant of its binding affinity and selectivity profile within the benzylamine family [1]. Substitution with other halogens or at different ring positions (e.g., 2,4-dichloro) can drastically alter interaction with target enzymes like copper amine oxidases . Furthermore, the N-isopropyl moiety influences steric and hydrophobic interactions, differentiating it from analogs with linear alkyl or alkoxy chains [2]. Consequently, generic substitution based solely on the benzylamine core will not guarantee comparable experimental outcomes.

2,6-Dichloro pattern is critical
Different halogen substitution or ring positions (e.g., 2,4-dichloro) may shift CAO selectivity and binding.
N-Isopropyl group influences steric fit
Linear alkyl or alkoxy chains in place of isopropyl can alter hydrophobic interactions and enzyme inhibition profile.
Generic benzylamine core insufficient
Substitution based solely on the benzylamine backbone does not ensure comparable experimental outcomes.

(2,6-Dichloro-benzyl)-isopropyl-amine: Differentiation Evidence


CAO Inhibition: Structural Determinants

A 2014 study on 2,6-disubstituted benzylamine derivatives established a clear structure-activity relationship (SAR) for copper amine oxidase (CAO) inhibition. The research demonstrated that the nature of the 2,6-substituents and the N-alkyl chain dictates enzyme selectivity and inhibitory potency [1]. Specifically, the combination of a 2,6-dichloro substitution and an isopropylamine group represents a distinct chemical space that was not directly assayed in the published work, but the SAR trends provide class-level inference. The study found that linear alkoxy groups (compounds 6, 7, 8) yielded very active and selective reversible inhibitors of benzylamine oxidase (BAO) [1]. In contrast, benzylamines with linear alkyl groups lacking oxygen (compounds 13, 14, 15) produced only moderately active inhibitors [1]. This indicates that the specific substituent profile of (2,6-Dichloro-benzyl)-isopropyl-amine, which combines a hydrophobic alkyl group (isopropyl) with chlorine atoms, is predicted to confer a unique inhibitory profile compared to the reported analogs.

CAO SAR mapping
Class-level inference
Predicted distinct inhibition profile based on 2,6-Cl + N-isopropyl SAR
Supports CAO selectivity screening context
Direct IC50 data not reported; SAR extrapolation
Enzyme Inhibition Copper Amine Oxidases Structure-Activity Relationship

H3 Receptor Affinity: Role of 2,6-Dichlorobenzyl Motif

In a 2019 study of pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor (H3R), the incorporation of a 2,6-dichlorobenzyl group at the N-9 position was identified as a key structural feature for enhancing binding affinity [1]. Derivatives 3d and 3h, which contained this specific substitution, exhibited Ki values of 2.91 nM and 5.51 nM, respectively, demonstrating higher affinity than the reference H3R antagonist/inverse agonist pitolisant (Figure 2) [1]. This work highlights the general utility of the 2,6-dichlorobenzyl pharmacophore for achieving high-affinity interactions with certain GPCR targets.

H3 receptor affinity
Supporting evidence
Ki 2.91–5.51 nM (motif-containing analogs)
Supports GPCR affinity research context
Radioligand binding assay; pitolisant comparator
GPCR Ligand Histamine H3 Receptor Neuropharmacology

Purity and Characterization Metrics

From a procurement standpoint, (2,6-Dichloro-benzyl)-isopropyl-amine (CAS 940195-21-1) is commercially available with well-defined quality metrics. Suppliers such as Bidepharm offer the compound with a standard purity of 97%, supported by batch-specific QC data including NMR, HPLC, or GC . Macklin offers the same compound at 97% purity . These specifications provide a reliable baseline for research reproducibility and are comparable to or exceed those of related benzylamine building blocks.

Purity specification
Supporting evidence
97% purity grade (commercial CoA)
Supports SAR reproducibility
Supplier QC: NMR, HPLC, or GC
Chemical Synthesis Building Block Quality Control

(2,6-Dichloro-benzyl)-isopropyl-amine: Recommended Applications


CAO Substrate Selectivity Probe

Based on SAR studies of 2,6-disubstituted benzylamines, this compound is ideally suited as a specialized probe to investigate the substrate selectivity of various copper amine oxidase (CAO) family members, including benzylamine oxidase (BAO), diamine oxidase (DAO), and lysyl oxidase (LO) [1]. Its unique combination of 2,6-dichloro and N-isopropyl substituents allows researchers to map the enzyme's active site topology and understand the impact of steric and hydrophobic interactions on reversible inhibition [1].

High-Affinity GPCR Ligand Development

The 2,6-dichlorobenzyl moiety is a validated pharmacophore for achieving high binding affinity at G-protein coupled receptors (GPCRs), as demonstrated with the histamine H3 receptor [2]. (2,6-Dichloro-benzyl)-isopropyl-amine is therefore a valuable synthetic building block for medicinal chemists designing novel ligands targeting GPCRs where this privileged structure can be incorporated into lead compounds [2].

SAR Building Block

With its commercially assured purity (e.g., 97% from Bidepharm) and well-characterized structure, this compound serves as a reliable building block for the synthesis of more complex molecules . Its use can minimize experimental variability in structure-activity relationship (SAR) campaigns, ensuring that observed biological effects are attributable to the target molecule rather than unknown impurities .

Application
Selection Property
Validation Focus
CAO selectivity probing
2,6-dichloro-substituted benzylamine
CAO family isoform screening
GPCR ligand synthesis
2,6-dichlorobenzyl pharmacophore
Receptor binding assays
SAR probe synthesis
Defined commercial purity specification
Batch-specific QC analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dichloro-benzyl)-isopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.